2-(4-Bromophenoxy)ethyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenoxy)ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-8(12)13-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGJMCUOWGBVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Bromophenoxy Ethyl Acetate
Classical Esterification and Etherification Approaches
Traditional synthetic routes to 2-(4-bromophenoxy)ethyl acetate (B1210297) primarily rely on well-established reactions such as the Williamson ether synthesis and Fischer esterification. These methods involve the formation of the ether linkage and the ester group in separate or sequential steps.
Synthesis from 4-Bromophenol (B116583) and Bromoacetic Acid Derivatives
A primary and straightforward route to 2-(4-bromophenoxy)ethyl acetate involves the reaction of 4-bromophenol with a suitable bromoacetic acid derivative. This can be conceptualized in two main steps: the formation of the ether linkage to produce 2-(4-bromophenoxy)acetic acid, followed by the esterification of the carboxylic acid with ethanol (B145695).
The initial etherification is a classic example of the Williamson ether synthesis. edubirdie.com In this reaction, the acidic proton of 4-bromophenol is first removed by a base to form the more nucleophilic 4-bromophenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic carbon of a bromoacetic acid derivative, such as ethyl bromoacetate (B1195939), in an SN2 reaction. edubirdie.com A common procedure involves dissolving 4-bromophenol in a suitable solvent like ethanol and treating it with a base such as sodium hydroxide (B78521) or potassium hydroxide. edubirdie.com The subsequent addition of ethyl bromoacetate leads to the formation of the desired product.
Alternatively, the synthesis can proceed by first reacting 4-bromophenol with chloroacetic acid in the presence of a base to form 2-(4-bromophenoxy)acetic acid. chemicalbook.com This intermediate is then subjected to Fischer esterification. In this acid-catalyzed reaction, the carboxylic acid is heated with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to drive the equilibrium towards the formation of the ethyl ester and water. consensus.app
A typical laboratory-scale synthesis via the Williamson ether synthesis is detailed in the table below.
| Reactants | Reagents | Solvent | Conditions | Product |
| 4-Bromophenol, Ethyl bromoacetate | Sodium hydroxide | Ethanol | Reflux | This compound |
Optimizations and Mechanistic Considerations in Traditional Routes
The efficiency of these traditional routes can be influenced by several factors, and various optimizations have been explored. In the Williamson ether synthesis, the choice of base and solvent is crucial. Stronger bases ensure complete deprotonation of the phenol (B47542), maximizing the concentration of the nucleophilic phenoxide. edubirdie.com However, very strong bases can also promote side reactions. The solvent must be able to dissolve the reactants and be relatively inert under the reaction conditions.
Mechanistically, the Williamson ether synthesis proceeds via an SN2 pathway. edubirdie.com This means that the reaction rate is dependent on the concentration of both the phenoxide and the alkyl halide. Steric hindrance around the electrophilic carbon of the alkyl halide can significantly impede the reaction. Fortunately, in the case of ethyl bromoacetate, the electrophilic center is a primary carbon, which is ideal for SN2 reactions.
For the Fischer esterification, the primary challenge is the reversible nature of the reaction. rsc.org To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (ethanol in this case) or by removing the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent like toluene. jocpr.com The acid catalyst, usually a strong mineral acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. consensus.app
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods in chemistry. This has led to the exploration of catalytic systems, the application of green chemistry principles, and the use of innovative technologies like continuous flow chemistry for the production of compounds like this compound.
Catalytic Systems in the Formation of this compound
Catalytic approaches offer several advantages over traditional stoichiometric methods, including milder reaction conditions, higher selectivity, and reduced waste generation. For the synthesis of this compound, phase-transfer catalysis (PTC) represents a significant advancement. crdeepjournal.org
In a solid-liquid phase-transfer catalyzed synthesis, 4-bromophenol and ethyl bromoacetate can react in a biphasic system, often consisting of an organic solvent and a solid base like potassium carbonate. ijche.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase, where it can react with the ethyl bromoacetate. crdeepjournal.orgutahtech.edu This method avoids the need for strongly basic and anhydrous conditions often required in the classical Williamson ether synthesis. The use of ultrasound in conjunction with PTC has been shown to further enhance reaction rates for the synthesis of related phenoxyacetates. ijche.comijche.com
The table below illustrates a representative phase-transfer catalyzed synthesis of a similar compound, ethyl 2-(4-nitrophenoxy)acetate, which can be adapted for the bromo-analogue.
| Reactants | Base | Catalyst | Solvent | Conditions | Product |
| p-Nitrophenol, Ethyl 2-bromoacetate | Potassium carbonate | Tetrabutylammonium bromide (TBAB) | Chlorobenzene | 50°C, Sonication | Ethyl 2-(4-nitrophenoxy)acetate |
Green Chemistry Principles Applied to its Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. nih.gov The application of these principles to the synthesis of this compound can lead to significant improvements in sustainability.
One key principle is the use of safer solvents. Traditional syntheses often employ volatile organic compounds (VOCs). Green chemistry encourages the use of alternative, less hazardous solvents or even solvent-free conditions. jetir.org For instance, the esterification step could potentially be carried out using a solid acid catalyst, eliminating the need for a corrosive mineral acid and simplifying work-up procedures.
Another principle is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. The Williamson ether synthesis, when well-optimized, can have a high atom economy. However, the Fischer esterification produces water as a byproduct, which lowers its atom economy. The development of catalytic methods that minimize byproduct formation is a key goal of green chemistry.
Furthermore, the use of renewable feedstocks and energy-efficient processes are central tenets of green chemistry. While the starting materials for this compound are currently derived from petrochemical sources, future research may explore bio-based routes to phenols and acetic acid derivatives.
Continuous Flow Chemistry Techniques for Scalable Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemicals, offering advantages in terms of safety, scalability, and process control compared to traditional batch processing. nih.gov While a specific continuous flow synthesis for this compound is not widely reported, the principles can be readily applied.
A potential continuous flow setup would involve pumping streams of the reactants, such as a solution of 4-bromophenol and a base, and a solution of ethyl bromoacetate, into a heated microreactor or a packed-bed reactor. The small dimensions of the reactor allow for rapid heat and mass transfer, leading to faster reaction times and better control over reaction parameters. This can lead to higher yields and purities of the final product.
The product stream emerging from the reactor could then be passed through an in-line purification system, such as a column containing a scavenger resin to remove any unreacted starting materials or byproducts. This integrated approach can significantly streamline the production process, making it more efficient and suitable for large-scale manufacturing. The synthesis of related esters and other organic molecules has been successfully demonstrated using continuous flow techniques, highlighting the potential for this technology in the production of this compound.
Chemo- and Regioselective Synthesis of this compound
The synthesis of this compound is primarily achieved through methods that ensure high chemo- and regioselectivity, targeting the specific ether and ester functionalities of the molecule. The most common and effective strategy is the Williamson ether synthesis, which allows for the regioselective formation of the ether bond at the phenolic oxygen.
A primary pathway involves the reaction of 4-bromophenol with a 2-haloethyl acetate, such as 2-bromoethyl acetate. In this SN2 reaction, the phenoxide ion, generated in situ by treating 4-bromophenol with a suitable base, acts as a nucleophile, attacking the electrophilic carbon of the ethyl acetate moiety bearing the leaving group (e.g., bromine). The regioselectivity is high for O-alkylation over C-alkylation, especially when using polar aprotic solvents that solvate the cation of the base but leave the phenoxide anion highly reactive. jk-sci.comresearchgate.net The choice of a primary alkyl halide is crucial to favor the SN2 substitution mechanism and minimize the competing E2 elimination side reaction. jk-sci.commasterorganicchemistry.com
Common bases employed in this synthesis include potassium carbonate (K₂CO₃) and sodium hydride (NaH). jk-sci.comgoogle.com Solvents such as acetonitrile (B52724), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are typically used to facilitate the reaction. jk-sci.commasterorganicchemistry.com The reaction is often performed at elevated temperatures to ensure a reasonable reaction rate. google.com
An alternative, though less direct, synthetic approach is the esterification of 2-(4-bromophenoxy)ethanol (B129414). This precursor alcohol can be synthesized first, followed by reaction with acetic anhydride (B1165640) or acetyl chloride in the presence of an acid catalyst or a base to form the final ester product. missouri.edu
Below is a table summarizing typical conditions for the Williamson ether synthesis approach.
| Reactants | Base | Solvent | Temperature | Key Features |
| 4-Bromophenol, 2-Bromoethyl acetate | Potassium Carbonate (K₂CO₃) | Acetonitrile | 80-100°C | High regioselectivity for O-alkylation. google.com |
| 4-Bromophenol, 2-Chloroethyl acetate | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temp. to 60°C | Strong base ensures complete deprotonation of phenol. jk-sci.comlibretexts.org |
Purification and Isolation Protocols for Research-Grade this compound
Achieving research-grade purity for this compound necessitates the removal of unreacted starting materials, catalysts, and any by-products formed during the synthesis. A multi-step purification protocol involving aqueous work-up followed by chromatography and/or recrystallization is typically employed.
Initial Work-up: Following the reaction, a standard work-up procedure is performed. This usually involves quenching the reaction mixture and extracting the crude product into an organic solvent like ethyl acetate. The organic layer is then washed sequentially with water, a dilute acid solution (if a basic catalyst was used), and a dilute base solution like aqueous sodium carbonate to remove unreacted phenol and acidic impurities. youtube.com The organic phase is then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
Column Chromatography: For high-purity isolation, column chromatography is a highly effective method. Silica gel is the most common stationary phase for the purification of esters. researchgate.net A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity, is used to separate the target compound from impurities.
| Chromatography Type | Stationary Phase | Mobile Phase (Eluent) | Separation Principle |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate Gradient | Separation based on polarity; the less polar impurities elute first, followed by the more polar product. tudelft.nl |
| Reversed-Phase (RP-MPLC/HPLC) | C18-functionalized silica | Methanol/Water or Acetonitrile/Water | Separation based on hydrophobicity; polar impurities elute first. nih.gov |
| Solid-Phase Extraction (SPE) | Aminopropyl-silica | Hexane | Can be used for initial sample clean-up to remove highly polar impurities. nih.gov |
Recrystallization: Recrystallization is a final purification step to obtain a crystalline solid of high purity. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. missouri.edu For esters like this compound, ethyl acetate itself or a mixed solvent system such as ethyl acetate/hexane or ethyl acetate/petroleum ether can be effective. echemi.comrochester.edu The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals, leaving impurities behind in the mother liquor. missouri.edu
Advanced Spectroscopic and Structural Elucidation of 2 4 Bromophenoxy Ethyl Acetate
Chromatographic Techniques for Purity Assessment in Research
The purity of 2-(4-Bromophenoxy)ethyl acetate (B1210297), a crucial parameter for its application in research and synthesis, is meticulously assessed using advanced chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the principal methods employed for the qualitative and quantitative evaluation of this compound, ensuring the identification and quantification of the main component as well as any synthesis-related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for the analysis of volatile and semi-volatile compounds like 2-(4-Bromophenoxy)ethyl acetate.
Methodology and Findings:
For the analysis of this compound, a gas chromatograph is typically equipped with a capillary column, such as a non-polar DB-5ms or a similar phase (e.g., 5% phenyl-methylpolysiloxane). The sample, dissolved in a suitable solvent like ethyl acetate or dichloromethane, is injected into the heated inlet where it is vaporized. The separation of the sample components occurs as they are carried through the column by an inert carrier gas, usually helium. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.
Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.
Purity Determination and Impurity Profile:
The purity of this compound is determined by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram. Potential impurities that might be observed could include unreacted starting materials such as 4-bromophenol (B116583) and ethyl bromoacetate (B1195939), or byproducts like bis(4-bromophenyl) ether.
A representative GC-MS analysis of a synthesized batch of this compound might yield the data presented in the following table:
| Peak No. | Retention Time (min) | Compound Name | Area % | Key Mass Fragments (m/z) |
|---|---|---|---|---|
| 1 | 8.52 | 4-Bromophenol | 0.45 | 172, 174, 93, 65 |
| 2 | 9.78 | Ethyl Bromoacetate | 0.21 | 166, 168, 121, 88 |
| 3 | 15.23 | This compound | 99.25 | 258, 260, 172, 174, 87, 43 |
| 4 | 18.91 | bis(4-Bromophenyl) ether | 0.09 | 328, 330, 332, 172, 174 |
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, with the characteristic isotopic pattern of a bromine-containing compound (M+ and M+2 peaks of similar intensity). Key fragmentation patterns would likely involve the cleavage of the ester group, leading to fragments with m/z values corresponding to [CH₃CO]⁺ (m/z 43) and [M-CH₃CO]⁺, as well as cleavage of the ether bond.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC-MS, particularly useful for the analysis of less volatile or thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Methodology and Findings:
In a typical RP-HPLC setup, a C18 column is used as the stationary phase. The mobile phase usually consists of a mixture of an aqueous component (like water, often with a pH modifier such as formic acid) and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.
The sample is dissolved in the mobile phase or a compatible solvent and injected into the system. The components are separated based on their hydrophobicity, with more polar compounds eluting earlier and less polar compounds being retained longer on the column. A UV detector is commonly used for detection, typically set at a wavelength where the aromatic ring of the compound absorbs significantly (e.g., around 225 nm or 254 nm).
Purity Determination and Impurity Profile:
Similar to GC-MS, the purity is calculated from the peak area percentages in the chromatogram. HPLC is particularly effective for separating non-volatile impurities or those that might degrade under the high temperatures of a GC inlet.
A hypothetical HPLC analysis for the purity assessment of a this compound sample could provide the following results:
| Peak No. | Retention Time (min) | Compound Name | Area % |
|---|---|---|---|
| 1 | 3.15 | 4-Bromophenol | 0.38 |
| 2 | 4.88 | 2-(4-Bromophenoxy)acetic acid | 0.15 |
| 3 | 7.62 | This compound | 99.42 |
| 4 | 11.24 | Unknown Impurity | 0.05 |
The validation of such an HPLC method would involve assessing parameters like linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results for the purity assessment of this compound. nih.gov The presence of a related acid, 2-(4-Bromophenoxy)acetic acid, could indicate hydrolysis of the ester functionality either during the synthesis, workup, or storage.
Reaction Mechanisms and Chemical Transformations of 2 4 Bromophenoxy Ethyl Acetate
Hydrolysis of the Ester Linkage and Reaction Kinetics
The ester group in 2-(4-bromophenoxy)ethyl acetate (B1210297) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2-(4-bromophenoxy)ethanol (B129414) and acetic acid. This transformation can be catalyzed by either acid or base.
Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ethoxide group is eliminated, and after protonation, yields the corresponding alcohol and carboxylate salt. wikipedia.org The reaction with a strong base like sodium hydroxide gives ethanol (B145695) and sodium acetate. wikipedia.org
Reaction: CH₃CO₂(CH₂)₂OC₆H₄Br + NaOH → HO(CH₂)₂OC₆H₄Br + CH₃CO₂Na
Reactivity of the Bromine Atom on the Aromatic Ring
The bromine atom attached to the phenyl ring is a key site for reactivity, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Typically, aryl halides are resistant to nucleophilic substitution. However, these reactions can occur under specific conditions, particularly if the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). libretexts.org In the case of 2-(4-bromophenoxy)ethyl acetate, the phenoxy group is electron-donating, which deactivates the ring towards SNAr. Therefore, forcing conditions or the use of strong nucleophiles would be necessary for such a transformation to occur. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the bromide ion. libretexts.org
Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Bromide Functionalization
The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming new C-C bonds. rsc.org Aryl bromides are common substrates for these transformations due to their reactivity and stability. acs.orgscielo.br
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is widely used to form biaryl compounds. The reaction of this compound with an arylboronic acid (Ar'-B(OH)₂) would yield 2-(4'-aryl-4-biphenyloxy)ethyl acetate. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to give the final product and regenerate the catalyst. libretexts.orgyoutube.com
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This palladium-catalyzed reaction is typically carried out in the presence of a base. nih.gov For example, reacting this compound with an alkene like styrene (B11656) (PhCH=CH₂) would produce a stilbene (B7821643) derivative. The reaction mechanism includes oxidative addition of the aryl bromide to palladium, insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination. wikipedia.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base like an amine. wikipedia.orglibretexts.org Coupling this compound with a terminal alkyne (R-C≡CH) would result in the formation of an alkynylated aromatic compound. organic-chemistry.org The reactivity for aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org
Table 1: Overview of Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst, Base | Biaryl derivative |
| Heck | Alkene (e.g., Styrene) | Pd catalyst, Base | Substituted alkene |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
Transformations Involving the Phenoxy and Ethyl Acetate Moieties
The phenoxy ether linkage is generally stable but can be cleaved under harsh conditions. The ethyl acetate portion can undergo reactions typical of esters, beyond hydrolysis. For instance, transesterification can occur by reacting it with a different alcohol in the presence of an acid or base catalyst. Additionally, it can react with Grignard reagents or be reduced by strong reducing agents like lithium aluminum hydride to convert the ester into an alcohol, specifically 2-(4-bromophenoxy)ethanol.
Electrophilic Aromatic Substitution on the Brominated Phenyl Ring
The phenoxy group (-O-R) is an ortho-, para-directing and activating substituent for electrophilic aromatic substitution due to the lone pairs on the oxygen atom that can be donated to the ring. Conversely, the bromine atom is a deactivating but also ortho-, para-directing substituent. In this compound, the bromine is in the para position relative to the ether linkage. The directing effects of the two substituents are reinforcing. The ether group is a stronger activator than the halogen is a deactivator. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be expected to occur at the positions ortho to the phenoxy group (positions 2 and 6). For example, the electrophilic bromination of anisole (B1667542) (a similar compound) with Br₂ readily yields 4-bromoanisole. chegg.com
Radical Reactions and Photochemical Transformations
Aryl halides, including aryl bromides, can be precursors for aryl radicals. nih.govacs.orgasiaresearchnews.com These highly reactive intermediates can be generated through various methods, including photochemically induced homolysis of the carbon-bromine bond or through photoinduced electron transfer processes. nih.govnih.govyoutube.com Once formed, the aryl radical derived from this compound could participate in a variety of reactions, such as hydrogen atom abstraction or addition to multiple bonds. libretexts.org
Photochemical reactions of aromatic compounds are diverse. rsc.org For instance, the Wohl-Ziegler reaction involves the photochemical benzylic bromination of alkylaromatics, a process that can be challenging for electron-rich substrates due to competing electrophilic ring bromination. rsc.org While this compound lacks a benzylic position, related photochemical processes involving the aromatic ring or the C-Br bond are conceivable. The C-Br bond can undergo homolytic cleavage under UV light to form an aryl radical. nih.gov
The phenoxy moiety can also be involved in radical reactions. Phenoxy radicals can be formed from phenolic compounds, often through enzymatic or chemical oxidation. frontiersin.orgnih.gov While this compound is not a phenol (B47542), transformations that might unmask a phenolic group could open pathways to phenoxy radical chemistry. nih.gov
Computational and Theoretical Investigations of 2 4 Bromophenoxy Ethyl Acetate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or an approximation of it, for a given molecular system.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density.
Ground State Geometry: A DFT calculation would begin by optimizing the geometry of 2-(4-Bromophenoxy)ethyl acetate (B1210297) to find its most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. This would provide precise bond lengths, bond angles, and dihedral angles for the molecule.
Electronic Energy: The calculation would also yield the total electronic energy of the molecule in its optimized ground state. This energy is a key parameter for comparing the stability of different isomers or conformations.
While specific DFT data for 2-(4-Bromophenoxy)ethyl acetate is not available, a hypothetical study would likely use a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.
Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy and spatial distribution of the HOMO of this compound would indicate the most likely sites for electrophilic attack. Regions of the molecule with high HOMO density, likely the oxygen atoms and the brominated aromatic ring, would be the most nucleophilic.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons and acts as an electron acceptor. The energy and distribution of the LUMO would reveal the most probable sites for nucleophilic attack. For this compound, the LUMO is expected to be localized around the carbonyl group and the aromatic ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive.
A hypothetical FMO analysis would provide the energy values for the HOMO, LUMO, and the energy gap, which are crucial for understanding its chemical behavior.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: These are example values for illustrative purposes as specific published data is unavailable.)
| Parameter | Hypothetical Value (eV) | Implication |
| HOMO Energy | -6.5 | Indicates the energy required to remove an electron. |
| LUMO Energy | -1.2 | Indicates the energy released when an electron is added. |
| HOMO-LUMO Gap | 5.3 | Suggests moderate kinetic stability. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational Analysis: The flexible ethyl acetate side chain of this compound can rotate around its single bonds, leading to various conformers. A systematic conformational analysis, using computational methods, would identify the different stable conformers and their relative energies. This would reveal the most likely shapes the molecule adopts at room temperature.
Molecular Dynamics (MD) Simulations: MD simulations would model the movement of the atoms in this compound over time. This would provide insights into its dynamic behavior, such as the flexibility of the side chain and its interactions with a solvent or a biological receptor. The simulation would track the trajectory of each atom, offering a movie-like view of the molecule's motion.
Reaction Pathway Modeling and Transition State Characterization
Should this compound be involved in a chemical reaction, such as hydrolysis of the ester group, computational modeling could be used to map out the entire reaction pathway.
Reaction Coordinate: This involves identifying the minimum energy path that connects the reactants to the products.
Transition State: Along this path, the highest energy point is the transition state, which is a short-lived, high-energy species. Computational chemists can calculate the structure and energy of the transition state.
Activation Energy: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
These calculations are crucial for understanding the mechanism of a reaction and for designing catalysts that can lower the activation energy.
Prediction and Validation of Spectroscopic Data
Computational methods can predict various types of spectra for a molecule, which can then be used to validate experimental findings.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the bonds in this compound. This would result in a theoretical IR spectrum, showing characteristic peaks for the C=O stretch of the ester, the C-O ether stretch, and the vibrations of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted shifts are valuable for interpreting experimental NMR spectra and confirming the structure of the compound.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of UV-visible light. This would provide a theoretical UV-Vis spectrum, indicating the wavelengths at which the molecule absorbs light, which is related to the electronic structure and conjugation within the molecule.
Applications and Emerging Roles of 2 4 Bromophenoxy Ethyl Acetate in Chemical Research
Role as a Key Synthetic Intermediate in Organic Synthesis
The utility of 2-(4-Bromophenoxy)ethyl acetate (B1210297) in organic synthesis is well-established, serving as a foundational building block for a diverse array of chemical entities. Its reactivity is largely dictated by the presence of the bromine atom on the phenyl ring and the ester functionality, which allow for a variety of chemical transformations.
Precursor for Advanced Pharmaceutical Intermediates
The synthesis of advanced pharmaceutical intermediates is a primary application of 2-(4-Bromophenoxy)ethyl acetate. The bromo- and ester groups provide handles for introducing further complexity and functionality, essential for creating molecules with desired pharmacological activities. For instance, the phenoxyacetic acid scaffold is a common motif in many biologically active compounds.
One of the key synthetic routes to this compound involves the reaction of p-bromophenol with ethyl bromoacetate (B1195939) in the presence of a base. prepchem.com In a typical procedure, sodium is dissolved in anhydrous ethanol (B145695), followed by the addition of p-bromophenol. prepchem.com Ethyl bromoacetate is then added, and the mixture is heated under reflux. prepchem.com This Williamson ether synthesis is an efficient method for producing the target compound. Another method involves the reaction of 4-bromophenol (B116583) with ethyl chloroacetate (B1199739) in the presence of potassium carbonate.
The resulting this compound can then be further modified. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, (4-bromophenoxy)acetic acid, which can then be coupled with various amines or alcohols to generate a library of derivatives for biological screening. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. These transformations are pivotal in building the complex molecular architectures often required for potent and selective drug candidates.
Building Block for Agrochemical and Specialty Chemical Synthesis
The structural motifs present in this compound are also valuable in the synthesis of agrochemicals and specialty chemicals. evitachem.com The phenoxyacetate (B1228835) structure is found in many herbicides. By modifying the substituents on the aromatic ring and the ester group, chemists can fine-tune the biological activity and physical properties of the resulting molecules to suit specific applications.
For example, the bromine atom can be displaced by other functional groups, or the ester can be converted to other functionalities to create novel compounds with potential herbicidal or pesticidal properties. The synthesis of a series of ethyl 4-heterocyclic(aryl)amino sulfonyl phenoxy acetates, which are potential herbicides, highlights the utility of the core phenoxyacetate structure. evitachem.com
Utilization in Heterocyclic Chemistry as a Starting Material
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable starting material for their synthesis. The reactive sites on the molecule can be exploited to construct various heterocyclic rings.
For instance, the ester functionality can be used in condensation reactions with dinucleophiles to form heterocyclic systems. The bromine atom on the phenyl ring also offers a site for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Research has shown the potential of related brominated compounds in developing novel heterocyclic structures with potential pharmaceutical applications, particularly in creating complex molecular architectures that were previously challenging to synthesize. pubcompare.ai
Applications in Materials Science and Polymer Chemistry
While the primary application of this compound is in organic synthesis, its potential in materials science and polymer chemistry is an area of emerging interest. The structural features of the molecule suggest its utility as a component in the design of new functional materials.
Monomer or Component in the Synthesis of Functional Polymers
The presence of the reactive bromine atom and the potential for polymerization through the ester group or by functionalizing the aromatic ring suggests that this compound could be used as a monomer or a comonomer in the synthesis of functional polymers. The incorporation of the bromophenoxy group into a polymer backbone could impart specific properties such as flame retardancy, due to the presence of bromine, or could serve as a handle for post-polymerization modification.
Integration into Novel Functional Materials Development
The development of novel functional materials often relies on the precise design of molecular components. This compound, with its defined chemical structure, could be integrated into the synthesis of materials with tailored optical, electronic, or thermal properties. For example, the aromatic ring and the ether linkage could contribute to the thermal stability of a material, while the bromine atom could influence its refractive index or be used to attach other functional moieties.
Electrochemical or Photophysical Investigations in Chemical Systems
The electrochemical and photophysical properties of this compound are not extensively studied. However, based on the behavior of related aromatic compounds, some potential areas of investigation can be proposed. The presence of the bromophenyl group is expected to influence the electronic properties of the molecule.
Photophysical Investigations: Aromatic compounds containing heavy atoms like bromine are known to exhibit enhanced intersystem crossing, a process that facilitates the formation of triplet excited states. This "heavy-atom effect" could make this compound a candidate for investigation as a photosensitizer. Upon excitation with light, the molecule could transition to a triplet state and then transfer its energy to other molecules, such as molecular oxygen, to generate singlet oxygen, a highly reactive species used in photodynamic therapy and photooxidation reactions.
Further photophysical studies could involve measuring the fluorescence and phosphorescence quantum yields and lifetimes to fully characterize the excited state dynamics. The data from such studies could inform the design of new photoactive materials or probes.
The following table summarizes potential electrochemical and photophysical properties and their relevance.
| Property | Potential Investigation Method | Potential Relevance |
| Redox Potentials | Cyclic Voltammetry | Electrocatalysis, redox-active materials |
| Fluorescence/Phosphorescence | Spectrofluorometry | Photoactive materials, molecular probes |
| Triplet State Formation | Transient Absorption Spectroscopy | Photosensitizers, photodynamic therapy research |
Synthesis and Structure Reactivity Relationships of Analogues and Derivatives of 2 4 Bromophenoxy Ethyl Acetate
Systematic Structural Modification Strategies
The synthesis of analogues of 2-(4-Bromophenoxy)ethyl acetate (B1210297) is typically achieved through well-established organic chemistry reactions. A common and effective method is the Williamson ether synthesis, which involves the reaction of a substituted phenol (B47542) with an alkyl halide in the presence of a base. For the parent compound, this involves reacting 4-bromophenol (B116583) with an ethyl haloacetate (e.g., ethyl chloroacetate (B1199739) or ethyl bromoacetate) and a base like potassium carbonate. walisongo.ac.idmdpi.com This fundamental reaction provides a versatile platform for introducing systematic structural variations.
The synthesis of these analogues follows the same general pathway: reacting the corresponding halophenol with ethyl chloroacetate. For instance, synthesizing 2-(4-chlorophenoxy)ethyl acetate would involve substituting 4-bromophenol with 4-chlorophenol. Similarly, analogues with substituents other than halogens, such as an amino group, can be prepared. The synthesis of ethyl-2-(4-aminophenoxy)acetate, for example, has been achieved by alkylating 4-nitrophenol (B140041) and subsequently reducing the nitro group. mdpi.com
| Reactant 1 (Phenol) | Reactant 2 (Alkylating Agent) | Base | Product |
| 4-Chlorophenol | Ethyl chloroacetate | K₂CO₃ | 2-(4-Chlorophenoxy)ethyl acetate |
| 4-Fluorophenol | Ethyl chloroacetate | K₂CO₃ | 2-(4-Fluorophenoxy)ethyl acetate |
| 3-Bromophenol | Ethyl chloroacetate | K₂CO₃ | 2-(3-Bromophenoxy)ethyl acetate |
| 2-Bromophenol | Ethyl chloroacetate | K₂CO₃ | 2-(2-Bromophenoxy)ethyl acetate |
| 4-Iodophenol | Ethyl chloroacetate | K₂CO₃ | 2-(4-Iodophenoxy)ethyl acetate |
Modifying the ester portion of the molecule provides another avenue for creating derivatives. The length of the alkyl chain can be systematically varied by using different alkylating agents during synthesis. For example, using methyl chloroacetate or propyl chloroacetate in place of ethyl chloroacetate would yield the corresponding methyl or propyl esters.
This strategy is a common approach to fine-tuning the physicochemical properties of a molecule, such as its solubility and lipophilicity. researchgate.net Further functionalization of the alkyl chain, such as introducing double bonds or other functional groups, can also be explored to create more complex derivatives.
| Reactant 1 (Phenol) | Reactant 2 (Alkylating Agent) | Base | Product |
| 4-Bromophenol | Methyl chloroacetate | K₂CO₃ | Methyl 2-(4-bromophenoxy)acetate |
| 4-Bromophenol | Propyl chloroacetate | K₂CO₃ | Propyl 2-(4-bromophenoxy)acetate |
| 4-Bromophenol | Isopropyl chloroacetate | K₂CO₃ | Isopropyl 2-(4-bromophenoxy)acetate |
| 4-Bromophenol | tert-Butyl bromoacetate (B1195939) | K₂CO₃ | tert-Butyl 2-(4-bromophenoxy)acetate |
The ether linkage (C-O-C) is a key structural feature. Replacing the oxygen atom with a sulfur atom to create a thioether linkage (C-S-C) results in a significant structural analogue. The synthesis of the thioether equivalent, ethyl 2-((4-bromophenyl)thio)acetate, would be achieved by reacting 4-bromothiophenol (B107966) with ethyl chloroacetate in the presence of a base. This modification alters the geometry and electronic properties of the linker between the aromatic ring and the acetate group. The synthesis of related structures containing a thioether linkage, such as ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, demonstrates the feasibility of this approach. nih.gov
Investigation of Structure-Reactivity and Structure-Property Relationships in Derivatives
Effect of Halogen Substitution : The nature and position of the halogen on the aromatic ring significantly impact the molecule's electronic properties. Different halogens (F, Cl, Br, I) exert varying inductive and resonance effects, which can alter the reactivity of the ether bond and the susceptibility of the ester to hydrolysis. These changes can also influence biological activity, as seen in studies of related compounds like phenoxypropanolamine derivatives. nih.gov
Effect of Ester Chain Length : Altering the alkyl chain of the ester group directly impacts the molecule's lipophilicity (fat-solubility). researchgate.net An increase in chain length generally leads to higher lipophilicity and lower water solubility. This property is critical for applications where the molecule needs to interact with nonpolar environments, such as biological membranes. Studies on other phenolic acid esters have shown that increasing the alkyl chain length can enhance properties like antioxidant activity. researchgate.net
| Structural Modification | Expected Impact on Properties | Rationale |
| Halogen substitution (e.g., Br to F or I) | Alters electronic properties, reactivity, and potential biological activity. | Halogens have different electronegativity and size, influencing bond polarity and interactions with biological targets. nih.gov |
| Halogen position (para vs. ortho/meta) | Affects molecular geometry and dipole moment, potentially altering binding affinity to receptors or enzymes. | Steric hindrance and electronic effects vary with substituent position. |
| Ester alkyl chain length (ethyl to methyl/propyl) | Modifies lipophilicity, solubility, and bioavailability. | Longer alkyl chains increase the nonpolar character of the molecule. researchgate.net |
| Aryloxy linkage (O to S) | Changes bond angles, length, and polarity, affecting overall conformation and metabolic stability. | Sulfur is larger and less electronegative than oxygen, leading to different chemical properties. |
Chemo-Enzymatic or Biocatalytic Approaches for Analogues Synthesis
While traditional chemical synthesis is effective, chemo-enzymatic and biocatalytic methods offer advantages in terms of selectivity, milder reaction conditions, and sustainability. nih.gov Enzymes, particularly lipases, are widely used for esterification reactions due to their high efficiency and selectivity. nih.gov
For the synthesis of 2-(4-bromophenoxy)ethyl acetate analogues, a chemo-enzymatic strategy could involve two steps:
Chemical Synthesis : The formation of the aryloxyacetic acid (e.g., 2-(4-bromophenoxy)acetic acid) from 4-bromophenol and a haloacetic acid via Williamson ether synthesis.
Enzymatic Esterification : The use of a lipase (B570770), such as immobilized Candida antarctica lipase B (CALB, often sold as Novozym® 435), to catalyze the esterification of the aryloxyacetic acid with the desired alcohol (ethanol, methanol, propanol, etc.). nih.gov
This approach leverages the strengths of both chemical and biological catalysis. Lipase-catalyzed esterification can proceed under neutral pH and moderate temperatures, often in solvent-free media, which simplifies purification and reduces environmental impact. nih.govresearchgate.net This method is highly versatile for creating a library of ester derivatives by simply changing the alcohol substrate. The development of such biocatalytic processes often involves optimizing reaction conditions like temperature, substrate molar ratio, and enzyme concentration to achieve high conversion rates. nih.gov Two-step chemo-enzymatic processes, where a chemical reaction is followed by a microbial transformation, have been successfully used to create diverse derivatives from natural compounds like propenylbenzenes. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues for 2 4 Bromophenoxy Ethyl Acetate
Development of Highly Efficient and Atom-Economical Synthetic Routes
The classical synthesis of 2-(4-Bromophenoxy)ethyl acetate (B1210297) typically involves a Williamson ether synthesis, where the sodium salt of 4-bromophenol (B116583) is reacted with ethyl bromoacetate (B1195939). prepchem.com While effective, this method presents opportunities for improvement in line with the principles of green chemistry. numberanalytics.comresearchgate.net Future research should focus on developing catalytic routes that enhance atom economy, reduce waste, and operate under milder conditions. numberanalytics.comnih.gov
A comparative analysis of a classical versus a potential catalytic route highlights the areas for improvement:
| Feature | Classical Williamson Synthesis prepchem.com | Future Catalytic Synthesis (Hypothetical) |
| Reagents | 4-Bromophenol, Sodium Ethoxide, Ethyl Bromoacetate | 4-Bromophenol, Ethyl Acrylate (or similar) |
| Catalyst | None (Stoichiometric base) | Pd or Cu catalyst with appropriate ligand |
| Atom Economy | Lower, due to formation of NaBr salt waste | Higher, potentially an addition reaction with 100% atom economy |
| Conditions | Refluxing ethanol (B145695) | Potentially lower temperatures, reduced solvent |
| Waste | Stoichiometric sodium bromide | Minimal, catalytic waste only |
Key green chemistry metrics, such as the E-Factor (environmental factor) and Process Mass Intensity (PMI), could be used to quantitatively assess and compare the environmental footprint of these different synthetic strategies. nih.govmygreenlab.org
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The structure of 2-(4-Bromophenoxy)ethyl acetate contains several reactive sites that remain largely unexplored. Future research should aim to unlock the synthetic potential of this molecule through both conventional and unconventional transformations.
The carbon-bromine (C-Br) bond is a prime target for a wide array of cross-coupling reactions. Palladium-catalyzed reactions like Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) could be used to introduce a vast range of substituents at the 4-position of the phenyl ring. This would enable the creation of a library of novel derivatives from a single, common intermediate.
The ester functionality offers another handle for chemical modification. Standard transformations such as hydrolysis to the corresponding carboxylic acid, transesterification with different alcohols, or amidation with various amines are readily achievable. More advanced transformations could involve reduction to the corresponding alcohol or reactions at the α-carbon via enolate chemistry.
Unconventional reactivity could also be explored. For instance, the aryl ether linkage, typically robust, could be targeted for cleavage or rearrangement under specific catalytic conditions. Additionally, radical-based transformations initiated at the C-Br bond could open pathways to products not accessible through traditional ionic mechanisms.
Integration into Multi-component Reaction Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful strategy for increasing molecular complexity efficiently and sustainably. nih.govwikipedia.org this compound is an ideal candidate for integration into MCR frameworks.
Future research could explore using the compound as a key building block in known or novel MCRs. For example, after conversion to an organometallic species (e.g., a Grignard or organozinc reagent via the C-Br bond), it could participate as a nucleophilic component in a variety of coupling reactions. Metal-catalyzed MCRs, in particular, are adept at incorporating aryl halides into complex scaffolds. frontiersin.org
A hypothetical MCR could involve the palladium-catalyzed reaction of this compound, an amine, and carbon monoxide (or a CO surrogate) to generate complex amide derivatives in a single operation. Another avenue involves designing MCRs where a precursor, like 4-bromophenol, participates in the reaction alongside components that would form the ethyl acetate sidechain in situ, representing a highly convergent and efficient synthetic strategy.
Advanced Computational Design and Prediction of New Derivatives with Desired Properties
Computational chemistry provides powerful tools for accelerating the discovery of new molecules with specific functions. Future research on this compound should leverage advanced computational methods to guide synthetic efforts.
Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule, for instance, by modeling the transition states of various cross-coupling reactions at the C-Br bond to identify optimal conditions. rsc.orgresearchgate.netresearchgate.net DFT can also be used to calculate the electronic properties (e.g., molecular orbital energies, electrostatic potential) of hypothetical derivatives, providing insight into their potential applications in materials science or as medicinal chemistry scaffolds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of derivatives. By synthesizing a small, diverse library of compounds based on the this compound core and measuring a desired property (e.g., biological activity, material performance), a predictive QSAR model could be built. This model would then allow for the virtual screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.
| Computational Method | Application to this compound Research | Potential Outcome |
| Density Functional Theory (DFT) | Predict reaction pathways and activation energies for C-Br functionalization. rsc.org | Identification of optimal catalysts and conditions for synthesis. |
| DFT | Calculate electronic properties (HOMO/LUMO, dipole moment) of new derivatives. nih.gov | Design of molecules with tailored electronic or optical properties. |
| Molecular Dynamics (MD) | Simulate the interaction of derivatives with biological targets (e.g., enzymes). | Prediction of potential bioactivity and guide for drug design. |
| QSAR | Correlate structural features of derivatives with measured properties. | Virtual screening and prioritization of high-potential candidate molecules. |
Assessment of Lifecycle and Green Manufacturing Aspects for Research Applications (excluding direct environmental impact of use)
As chemical research increasingly embraces sustainability, it is crucial to assess the environmental performance of laboratory-scale processes. A Life Cycle Assessment (LCA) provides a quantitative framework for evaluating the environmental impacts associated with a chemical's synthesis, from raw material extraction to the final product at the lab bench (a "cradle-to-gate" analysis). acs.orgfrontiersin.org
Future work should involve a detailed LCA for the synthesis of this compound. unimore.itresearchgate.netmdpi.com This analysis would go beyond simple yield calculations to include:
Energy Consumption: Quantifying the energy used for heating, stirring, cooling, and purification (e.g., distillation, chromatography).
Solvent and Reagent Impact: Evaluating the environmental and health impacts associated with the chosen solvents and reagents, including their production and disposal.
Waste Generation: Analyzing the total mass of waste produced, including by-products, residual solvents, and consumables used during purification.
By applying green chemistry metrics like Reaction Mass Efficiency (RME) and E-Factor alongside a full LCA, researchers can identify environmental "hotspots" in the synthetic procedure. mdpi.com This allows for targeted process optimization, such as selecting greener solvents, reducing energy inputs, or designing more efficient purification protocols, ultimately leading to more sustainable research practices in the laboratory.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| K₂CO₃, ethyl chloroacetate | DMF | 60 | 38–58 | |
| DEAD, PPh₃ | THF | Reflux | 45–65 |
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 287) .
- Infrared Spectroscopy (IR): Ester C=O stretch (~1740 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .
Basic: What are the solubility properties and reactivity trends of this compound?
Methodological Answer:
- Solubility:
- Reactivity:
- The ester group undergoes hydrolysis under acidic/basic conditions to yield 2-(4-bromophenoxy)ethanol .
- The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions with arylboronic acids for functionalization .
Advanced: How can X-ray crystallography refine the molecular structure of this compound?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation from ethanol/ethyl acetate mixtures.
- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
- Refinement: Employ SHELXL for structure solution and refinement. Key parameters include:
Advanced: What biological interaction studies are relevant for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against kinases or esterases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to quantify IC₅₀ values .
- Receptor Binding: Radioligand displacement assays (e.g., using ³H-labeled ligands for GPCRs) to assess affinity .
- Cellular Uptake: Use LC-MS/MS to measure intracellular concentrations in cancer cell lines (e.g., MCF-7) .
Q. Table 2: Example Pharmacological Data
| Assay Type | Target | Result (IC₅₀) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 2.4 µM | |
| Estrogen Receptor | ERα | 8.7 µM |
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
- Reproducibility Checks: Validate purity of starting materials (e.g., 4-bromophenol ≥99% by HPLC).
- Side-Reaction Analysis: Use GC-MS to identify byproducts (e.g., di-alkylated derivatives).
- Catalyst Screening: Compare bases (K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. acetonitrile) .
Case Study: reports 38% yield with K₂CO₃/DMF, while achieves 58% using Cs₂CO₃/THF due to enhanced nucleophilicity .
Advanced: What computational methods support mechanistic studies of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level to study hydrolysis pathways .
- Molecular Docking: Use AutoDock Vina to predict binding modes with targets like CLC-1 ion channels .
- QSAR Modeling: Correlate substituent effects (e.g., bromine position) with bioactivity .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification: Replace column chromatography with recrystallization (solvent: hexane/ethyl acetate) for gram-scale production .
- Safety: Bromine’s toxicity requires closed-system reactors and rigorous waste management.
- Cost-Benefit Analysis: Compare Mitsunobu (high-cost reagents) vs. nucleophilic substitution (low-cost base) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
